

NMR Characterization of N-Methylated Histidine Residues: A Comparative Technical Guide

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Compound of Interest

Compound Name: Boc-Nalpha-methyl-N-im-trityl-D-histidine

CAS No.: 1217682-00-2

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Executive Summary

The precise characterization of N-methylated histidine residues—specifically

-methylhistidine (1-Me-His) and

-methylhistidine (3-Me-His)—is a critical challenge in peptide drug discovery and metabolomics. These modifications significantly alter peptide potency, proteolytic stability, and metal coordination properties. Standard LC-MS methods often struggle to distinguish these regioisomers due to identical mass and similar fragmentation patterns.

This guide provides a definitive Nuclear Magnetic Resonance (NMR) methodology to distinguish these isomers. By leveraging specific scalar coupling (

) and through-space (NOE) connectivity patterns, researchers can unambiguously assign the methylation site without relying on reference standards.

Structural Basis & Nomenclature

Confusion in histidine nomenclature is the primary source of assignment error. This guide adheres to IUPAC standards while acknowledging biochemical conventions.

- -Methylhistidine (1-Me-His): Methylation occurs on the atom (the nitrogen proximal to the side chain).
- -Methylhistidine (3-Me-His): Methylation occurs on the atom (the nitrogen distal to the side chain).

Note on Tautomers: In unmodified histidine, the proton rapidly exchanges between and

. Methylation "locks" the imidazole ring into a fixed tautomeric mimic:

- 1-Me-His mimics the

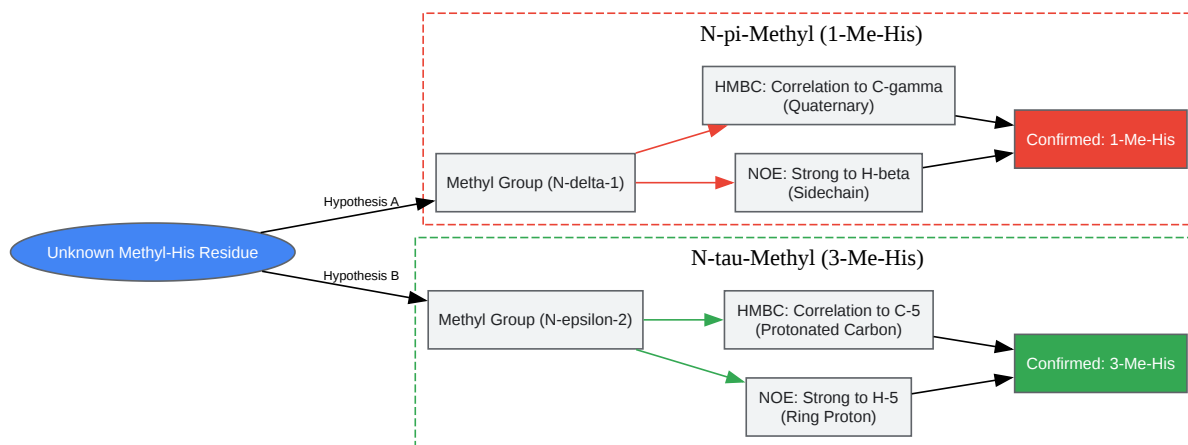
-H () tautomer.

- 3-Me-His mimics the

-H () tautomer.

Visualization: Isomer Discrimination Logic

The following diagram illustrates the structural connectivity and the specific NMR correlations that distinguish the two isomers.



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Figure 1: Decision tree for distinguishing N-methyl histidine isomers using NOE and HMBC correlations.

Comparative Analysis: NMR Signatures

The following data assumes a peptide sample in 90% H

O/10% D

O at pH ~6.0-7.0 (298 K).

Table 1: Diagnostic Chemical Shifts & Correlations[1]

Feature	-Methylhistidine (1-Me-His)	-Methylhistidine (3-Me-His)	Differentiation Power
Methyl H	~3.75 - 3.85 ppm	~3.65 - 3.75 ppm	Low (Overlap likely)
Methyl C	~32.0 - 34.0 ppm	~32.0 - 34.0 ppm	Low
H5 (C 2-H)	~7.0 - 7.3 ppm	~6.8 - 7.0 ppm	Medium
C5 (C 2)	~128 - 130 ppm	~118 - 120 ppm	High (Gold Standard)
NOE Connectivity	Methyl H (Strong)Methyl H2 (Medium)Methyl H5 (None)	Methyl H5 (Strong)Methyl H2 (Medium)Methyl H (Weak/None)	Definitive
HMBC ()	Methyl C (Quaternary)Methyl C2	Methyl C5 (Protonated)Methyl C2	Definitive
pKa (Imidazole)	~5.9 - 6.1	~6.5 - 6.7	Medium (Requires titration)

“

Expert Insight: The most robust 1D

C or 2D HSQC marker is C5 (C

2). In 3-Me-His, the methylation on the adjacent nitrogen (

) shields C5 significantly (~118 ppm) compared to 1-Me-His (~128 ppm) where the nitrogen is unmethylated.

Experimental Protocols

A. Sample Preparation

To ensure sharp lines and accurate chemical shift comparison, precise pH control is vital, as histidine shifts are highly pH-dependent.

- Concentration: Dissolve 1-5 mg of peptide in 500 L of solvent.
- Solvent: 90% H₂O / 10% D₂O (for amide detection) or 99.9% D₂O (for simplified aliphatic spectra).
- Buffer: 20-50 mM Phosphate buffer.
- pH Adjustment: Adjust pH to 6.5 (uncorrected meter reading).
 - Why pH 6.5? This is near the pKa of both species. While this broadens signals slightly due to exchange in unmodified His, the methylated species do not exchange protons on the methylated nitrogen, maintaining sharp methyl signals. It also allows observation of the distinct pKa effects if a titration is performed.

- Reference: Add DSS (0.0 ppm) as an internal standard.

B. Pulse Sequence Workflow

This self-validating workflow moves from screening to definitive assignment.

Step 1: 1D

¹H Screening

- Objective: Identify the methyl singlet in the 3.6–3.9 ppm range and the imidazole ring protons (6.8–8.0 ppm).
- Parameter: 16-64 scans, 1.5s relaxation delay.

Step 2: 2D

HSQC (Natural Abundance)

- Objective: Assign the Carbon shifts for C2 and C5.
- Critical Check: Look for the C5-H5 correlation.
 - If C5 is ~118 ppm, it is likely 3-Me-His.
 - If C5 is ~128 ppm, it is likely 1-Me-His.

Step 3: 2D

NOESY (The "Smoking Gun")

- Objective: Determine spatial proximity of the methyl group.
- Parameters: Mixing time () = 300-500 ms for small peptides (<1500 Da); 100-200 ms for larger peptides.
- Analysis:
 - Locate the Methyl proton frequency (F1).

- Scan F2 for cross-peaks.
- Observation A: Cross-peak at ~3.0-3.2 ppm (H region)
1-Me-His.
- Observation B: Cross-peak at ~7.0 ppm (H5 aromatic region)
3-Me-His.

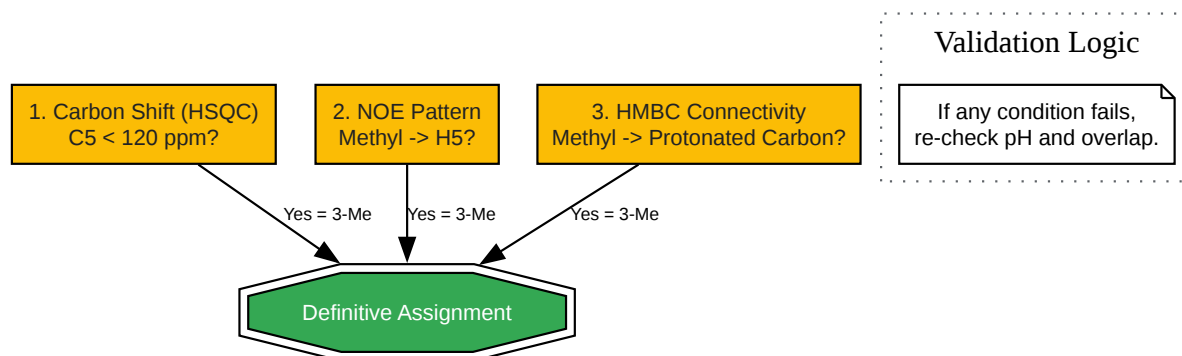
Step 4: 2D

HMBC (Long-Range Coupling)

- Objective: Verify chemical bonding.
- Optimization: Set long-range delay for ~ 8 Hz (approx 60 ms).
- Analysis:
 - The Methyl protons will correlate to two carbons.
 - Both correlate to C2 (~136-138 ppm).
 - Discriminator:
 - 3-Me-His Methyl correlates to C5 (which has an HSQC peak).
 - 1-Me-His Methyl correlates to C (Quaternary, no HSQC peak).

Self-Validating Mechanism: The "Triangulation" Method

Do not rely on a single parameter. Use the "Triangulation" method to ensure data integrity.



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Figure 2: The Triangulation Method for validating isomer assignment. All three data points must align for a confirmed result.

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Sources

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